8-(Trifluoromethyl)quinolin-3-amine
Overview
Description
8-(Trifluoromethyl)quinolin-3-amine is a fluorinated quinoline derivative. The incorporation of a trifluoromethyl group into the quinoline structure enhances its biological activity and imparts unique chemical properties. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Trifluoromethyl)quinolin-3-amine typically involves the copper-catalyzed oxidative trifluoromethylation of quinolin-3-boronic acid. This reaction uses Me₃SiCF₃ and Cu(OTf)₂ as catalysts, resulting in the formation of the desired quinoline derivative in moderate yields .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the copper-catalyzed oxidative trifluoromethylation process suggests its potential for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 8-(Trifluoromethyl)quinolin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, particularly at positions activated by the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
8-(Trifluoromethyl)quinolin-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological targets.
Medicine: Explored for its antimicrobial, antimalarial, and anticancer properties.
Industry: Utilized in the development of materials with unique electronic properties, such as liquid crystals and dyes
Mechanism of Action
The mechanism of action of 8-(Trifluoromethyl)quinolin-3-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, inhibiting their activity. This inhibition can disrupt critical biological pathways, leading to therapeutic effects such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
- 7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline
- Mefloquine
- Brequinar
Comparison: 8-(Trifluoromethyl)quinolin-3-amine is unique due to the presence of the trifluoromethyl group, which significantly enhances its biological activity compared to other quinoline derivatives. This group also imparts unique electronic properties, making it valuable in various applications .
Properties
IUPAC Name |
8-(trifluoromethyl)quinolin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2/c11-10(12,13)8-3-1-2-6-4-7(14)5-15-9(6)8/h1-5H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGMUHKAEGCPBLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50627509 | |
Record name | 8-(Trifluoromethyl)quinolin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50627509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
347146-22-9 | |
Record name | 8-(Trifluoromethyl)-3-quinolinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=347146-22-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-(Trifluoromethyl)quinolin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50627509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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